2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one
Overview
Description
The compound 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one is a chemical structure that is part of a broader class of dibenzo[b,f][1,4]thiazepin derivatives. These compounds have been studied for various pharmacological properties and as intermediates in the synthesis of other therapeutically relevant molecules. For instance, derivatives of dibenzo[b,f]thiepin have been investigated for their neurotropic and psychotropic potential, suggesting their use as neuroleptics . Additionally, the dibenzo[c,f][1,2]thiazepin moiety is a key intermediate in the synthesis of Tianeptine, an antidepressant . The dibenzo[b,f]thiepin structure is also a key intermediate for anti-inflammatory drugs such as zaltoprofen . Moreover, certain dibenzo[b,f][1,4]thiazepine analogues have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria .
Synthesis Analysis
The synthesis of related dibenzo[b,f][1,4]thiazepin compounds involves various chemical reactions and optimization of conditions. For example, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide includes steps such as condensation, methylation, hydrogenolysis, and cyclization, with an overall yield of 55.9% . The synthesis of 11H-Dibenzo[b,f]thiepin-10-one from 2-chlorobenzaldehyde involves Ullmann condensation, reduction, chlorination, cyanidation, hydrolysis, and cyclization, with an overall yield of 48% . These syntheses highlight the complexity and multi-step nature of producing such compounds.
Molecular Structure Analysis
The molecular structures of dibenzo[b,f][1,4]thiazepin derivatives are confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (H NMR), and mass spectrometry (MS). These methods provide detailed information about the molecular framework and the substitution patterns on the thiazepin ring system .
Chemical Reactions Analysis
Dibenzo[b,f][1,4]thiazepin compounds can undergo various chemical reactions, including condensation, methylation, and cyclization, as part of their synthesis. The optimization of reaction conditions, such as the dosage of acid-capturer pyridine in condensation and sodium hydride in hydrogenolysis, is crucial for achieving high yields . The temperature for cyclization reactions is also optimized, as seen in the synthesis of Tianeptine intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzo[b,f][1,4]thiazepin derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and methyl groups can affect the compound's reactivity and solubility. The antimicrobial activity of these compounds indicates that they have the potential to interact with biological targets, which is a significant aspect of their chemical properties . The spectral data obtained from IR, H NMR, and MS are essential for characterizing these properties and confirming the identity of the synthesized compounds .
Scientific Research Applications
Antimicrobial Activity
Research on dibenzo[b,f][1,4]thiazepines, including 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one derivatives, has shown significant antimicrobial activity. A study by Tailor et al. (2014) synthesized derivatives of this compound, which demonstrated considerable antibacterial properties against both gram-positive and gram-negative bacteria (Tailor, Patel, & Malik, 2014).
Process Improvement and Synthesis
Several studies focus on improving the synthesis process of related compounds. Niphade et al. (2009) reported an improved process for preparing Quetiapine hemifumarate, a derivative, free from potential impurities (Niphade, Mali, Pandit, Jagtap, Jadhav, Jachak, & Mathad, 2009). Similarly, Smirnov et al. (2007) developed a convenient synthesis method for novel dibenzo[b,f][1,4]thiazepin-11(10H)-ones (Smirnov, Kalandadze, Sakharov, Dorogov, & Ivachtchenko, 2007).
Chemical Synthesis and Analysis
Mahmoodi et al. (2015) described a one-pot synthesis of quetiapine from dibenzo[b,f][1,4]thiazepin-11(10H)-one, highlighting the simplicity and environmental friendliness of the process (Mahmoodi, Pourhossein Parizad, & Hosseini, 2015). Zhao et al. (2013) developed an efficient method for synthesizing a library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement (Zhao, Dai, Chen, Zhang, Bai, & Ma, 2013).
Novel Applications and Synthesis
Several other studies explore novel applications and synthesis methods. For instance, Rastkari et al. (2008) synthesized benzimidazolo[2,1‐b]benzo[e]thiazepin‐5(10H)‐one derivatives with antioxidant properties (Rastkari, Abdollahi, Ahmadkhaniha, & Shafiee, 2008). Li et al. (2020) developed a CuI catalyzed synthesis of Dibenzo[b,f]imidazo[1,2-d][1,4]thiazepines (Li, Li, Liu, & Wang, 2020).
properties
IUPAC Name |
8-chloro-5H-benzo[b][1,4]benzothiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLKGDSZJQEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334945 | |
Record name | 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one | |
CAS RN |
3159-04-4 | |
Record name | 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3159-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(b,f)(1,4)thiazepin-11(10H)-one, 2-chloro | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE, 2-CHLORO | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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